molecular formula C28H58O6 B1636471 3,6,9,12,15-Pentaoxatritriacontan-1-ol

3,6,9,12,15-Pentaoxatritriacontan-1-ol

Cat. No.: B1636471
M. Wt: 490.8 g/mol
InChI Key: DTDKHKVFLIYGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6,9,12,15-Pentaoxatritriacontan-1-ol is a linear, amphiphilic compound belonging to the class of organic compounds known as polyethylene glycols (PEGs) or PEGylated lipids . This single-chain PEG-lipid is characterized by a C33 hydrocarbon chain linked to a pentaethylene glycol unit, making it a valuable tool for nanotechnology and pharmaceutical research. Its primary research value lies in its application for the functionalization of lipid nanoparticles (LNPs) and other nanocarriers. The molecule can be incorporated into lipid bilayers, where the hydrophilic PEG chain extends into the aqueous environment. This presentation creates a protective layer that stabilizes colloidal dispersions, reduces nonspecific protein adsorption, and can help modulate the pharmacokinetic profile of the formulated therapeutic . While its specific mechanism of action is application-dependent, its general function is achieved through steric stabilization of nanoparticulate systems. Researchers employ this compound in the development of advanced drug delivery systems for nucleic acids (such as siRNA and mRNA) and poorly water-soluble drugs, as well as a versatile building block for surface modification and bioconjugation strategies to enhance biocompatibility. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H58O6

Molecular Weight

490.8 g/mol

IUPAC Name

2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C28H58O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-30-21-23-32-25-27-34-28-26-33-24-22-31-20-18-29/h29H,2-28H2,1H3

InChI Key

DTDKHKVFLIYGKY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCO

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Base-Catalyzed Ethoxylation of Octadecanol

The most widely used industrial method involves the base-catalyzed ethoxylation of octadecanol (stearyl alcohol) with ethylene oxide. This reaction proceeds via nucleophilic addition, where the hydroxyl group of octadecanol attacks ethylene oxide in a stepwise manner.

Procedure :

  • Catalyst Activation : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) is dissolved in molten octadecanol at 120–150°C under inert atmosphere.
  • Ethylene Oxide Addition : Ethylene oxide is introduced incrementally to maintain controlled exothermic conditions (50–120°C, 3–5 bar). Five molar equivalents ensure penta-ethoxylation.
  • Neutralization & Purification : The crude product is neutralized with phosphoric acid, followed by vacuum distillation to remove unreacted alcohol and oligomeric byproducts.

Key Parameters :

Parameter Value Source
Temperature 120–150°C
Pressure 3–5 bar
Catalyst Loading 0.1–0.5 wt% KOH
Yield 70–85%

Advantages : Scalability and cost-effectiveness.
Limitations : Requires precise stoichiometry to avoid over-ethoxylation.

Acid-Catalyzed Etherification Using Heteropoly Acids

Acid catalysts, such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀), enable direct etherification under milder conditions. This method is favored for producing high-purity oligomers with narrow polydispersity.

Procedure :

  • Reactor Setup : Octadecanol and ethylene oxide are combined in a molar ratio of 1:5 with 1–3 wt% heteropoly acid catalyst.
  • Reaction Conditions : Conducted at 80–100°C and 10–15 bar for 4–6 hours.
  • Catalyst Removal : The catalyst is filtered, and the product is washed with aqueous ethanol to remove residual acid.

Performance Metrics :

Metric Value Source
Conversion >90%
Selectivity 75–80%
Purity ≥95%

Advantages : Reduced side reactions compared to base catalysis.
Limitations : Catalyst recovery challenges and higher costs.

Continuous-Flow Catalysis with Ion Exchange Resins

Ion exchange resins (e.g., Lewatit SPC 118 H) facilitate continuous synthesis in fixed-bed reactors, enhancing throughput and consistency.

Procedure :

  • Resin Pretreatment : The resin is dried at 110°C to remove moisture.
  • Reactor Operation : A mixture of octadecanol and ethylene oxide (1:5 molar ratio) is fed into the reactor at 100°C and 35 bar.
  • Product Isolation : The effluent is flash-evaporated to recover unreacted ethylene oxide, followed by fractional distillation.

Operational Data :

Parameter Value Source
Space Velocity 1–5 h⁻¹
Residence Time 30–60 minutes
Yield 65–75%

Advantages : Continuous operation minimizes batch variability.
Limitations : High capital investment for reactor setup.

Fractional Distillation of Oligomer Mixtures

Post-synthesis purification is critical due to the formation of mixed oligomers (e.g., tri-, tetra-, and penta-ethoxylates). Distillation under reduced pressure isolates the target compound.

Procedure :

  • Vacuum Distillation : Crude product is heated at 180–220°C under 1–5 mmHg.
  • Fraction Collection : Penta-ethoxylate is collected at a boiling range of 250–270°C.

Efficiency Metrics :

Metric Value Source
Purity Post-Distillation ≥98%
Recovery Rate 60–70%

Advantages : Effective removal of lower oligomers.
Limitations : Energy-intensive and prone to thermal degradation.

Comparative Analysis of Synthesis Routes

The table below summarizes the four primary methods:

Method Catalyst Temperature (°C) Pressure (bar) Yield (%) Purity (%)
Base-Catalyzed Ethoxylation KOH 120–150 3–5 70–85 90–95
Acid-Catalyzed Etherification H₃PW₁₂O₄₀ 80–100 10–15 75–80 ≥95
Continuous-Flow Catalysis Lewatit SPC 118 H 100 35 65–75 85–90
Fractional Distillation N/A 180–220 0.001–0.005 60–70 ≥98

Emerging Techniques and Innovations

Recent advancements focus on enzymatic catalysis and microwave-assisted synthesis to improve efficiency:

  • Lipase-Catalyzed Ethoxylation : Immobilized Candida antarctica lipase B achieves 60–70% conversion at 50°C, though scalability remains unproven.
  • Microwave Reactors : Reduce reaction time by 50% compared to conventional methods, with yields up to 80%.

Q & A

Q. How can QSAR models predict the biological activity of polyether alcohols like this compound?

  • Methodological Answer :
  • Descriptor selection : Include topological indices (e.g., Wiener index), logP, and hydrogen-bonding capacity.
  • Training datasets : Curate data from public databases (e.g., PubChem) for analogous compounds.
  • Validation : Use leave-one-out cross-validation (LOO-CV) to assess model robustness .

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